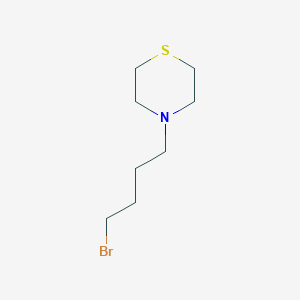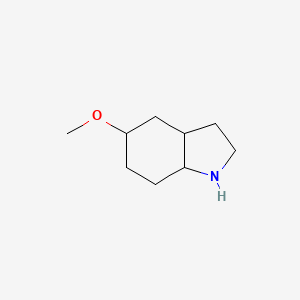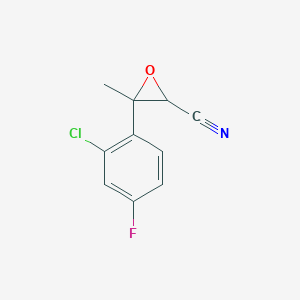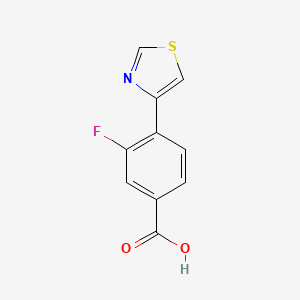
3-(1-Benzofuran-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-4-yl)propan-1-amine is an organic compound that features a benzofuran ring attached to a propan-1-amine group Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The propan-1-amine group can then be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and subsequent functionalization steps. Additionally, continuous flow reactors may be used to optimize reaction conditions and scale up production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1-Benzofuran-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alkylamine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzofuran-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-4-yl)propan-1-amine involves its interaction with specific molecular targets. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall biological activity. Specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound, which lacks the propan-1-amine group.
2-(1-Benzofuran-4-yl)ethanamine: A similar compound with a shorter alkyl chain.
4-(1-Benzofuran-4-yl)butan-1-amine: A compound with a longer alkyl chain.
Uniqueness: 3-(1-Benzofuran-4-yl)propan-1-amine is unique due to its specific structural configuration, which combines the benzofuran ring with a propan-1-amine group. This configuration may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
3-(1-benzofuran-4-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NO/c12-7-2-4-9-3-1-5-11-10(9)6-8-13-11/h1,3,5-6,8H,2,4,7,12H2 |
InChI-Schlüssel |
COWPMOGICBBGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=COC2=C1)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13171266.png)
![2-[(Benzyloxy)methyl]-2-(chloromethyl)oxane](/img/structure/B13171276.png)
![8-Oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13171279.png)

![6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile](/img/structure/B13171288.png)

![[1-(Aminomethyl)-2-methylcyclopentyl]methanol](/img/structure/B13171299.png)




![Methyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13171339.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one oxime](/img/structure/B13171361.png)
